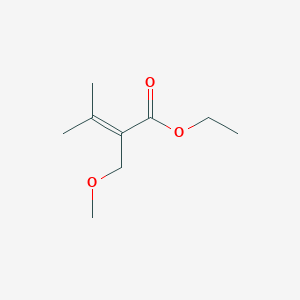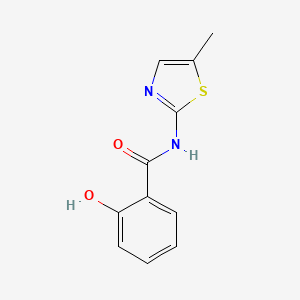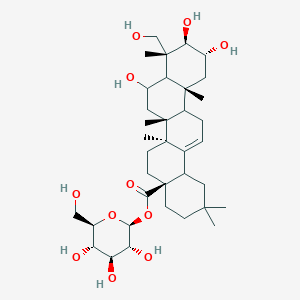
chebuloside II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chebuloside II is a natural compound derived from the plant Terminalia chebula. It is a triterpenoid glycoside with the molecular formula C36H58O11 and a molecular weight of 666.84 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
Chebuloside II is primarily obtained from natural sources, specifically from the fruits of Terminalia chebula. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is mainly extracted from natural sources. advancements in biotechnology and synthetic biology may pave the way for large-scale production in the future.
化学反応の分析
Types of Reactions
Chebuloside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chebuloside II has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other triterpenoid glycosides.
Biology: It has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: It is used in the formulation of nutraceuticals and dietary supplements due to its health benefits.
作用機序
Chebuloside II exerts its effects through various molecular targets and pathways. It has been shown to modulate oxidative stress, inflammation, and lipid metabolism . The compound interacts with specific enzymes and receptors, leading to its biological activities.
類似化合物との比較
Chebuloside II is unique due to its specific structure and biological activities. Similar compounds include:
Chebuloside I: Another triterpenoid glycoside from Terminalia chebula with similar biological activities.
Arjunglucoside I: A triterpenoid glycoside with antimicrobial and antioxidant properties.
Bellericoside: A compound with similar structural features and biological activities.
These compounds share some similarities with this compound but differ in their specific structures and activities, highlighting the uniqueness of this compound.
特性
分子式 |
C36H58O11 |
|---|---|
分子量 |
666.8 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O11/c1-31(2)9-11-36(30(45)47-29-26(43)25(42)24(41)22(16-37)46-29)12-10-34(5)18(19(36)13-31)7-8-23-32(3)14-21(40)28(44)33(4,17-38)27(32)20(39)15-35(23,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19?,20-,21-,22-,23?,24-,25+,26-,27?,28+,29+,32-,33+,34-,35-,36+/m1/s1 |
InChIキー |
DZVIFFMYEULLBY-NSOPSRGASA-N |
異性体SMILES |
C[C@@]12CC[C@]3(CCC(CC3C1=CCC4[C@]2(C[C@H](C5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



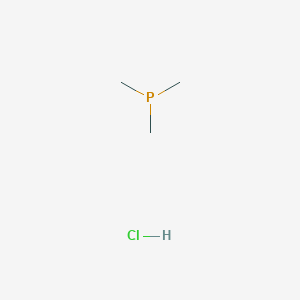
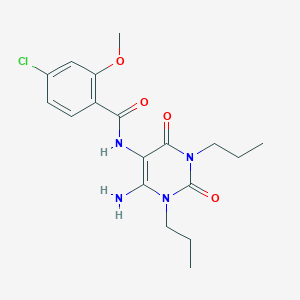

![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)

![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)


![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

